[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amine hydrochloride
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Overview
Description
“(4-Methylphenyl)methylamine hydrochloride” is a chemical compound with the molecular formula C11H14ClN and a molecular weight of 195.69 . It is used in various chemical reactions and has potential applications in different fields .
Synthesis Analysis
The synthesis of propargylamines, a class of compounds to which our compound belongs, has been extensively studied. A green approach to synthesize such compounds involves solvent-free synthetic approaches via A3 and KA2 coupling reactions . The specific synthesis process for “(4-Methylphenyl)methylamine hydrochloride” is not explicitly mentioned in the available resources.Molecular Structure Analysis
The molecular structure of “(4-Methylphenyl)methylamine hydrochloride” consists of a benzene ring (phenyl group) with a methyl group attached to it. This phenyl group is connected to a propargyl group through a methylene bridge. The propargyl group is further connected to an amine group. The entire molecule is a hydrochloride, indicating the presence of a chloride ion .Scientific Research Applications
Antifungal Activity (4-Methylphenyl)methylamine hydrochloride, and similar compounds, have demonstrated potential in antifungal applications. Research by Papakonstantinou‐Garoufalia, Papadaki-Valiraki, and Chytiroglou‐Lada (1992) on alkynylthio compounds, which bear structural similarities, showed effectiveness in inhibiting the growth of various fungal types, highlighting its potential in antifungal treatments (Papakonstantinou‐Garoufalia et al., 1992).
Antibacterial and Antifungal Properties Patel and Patel (2017) synthesized derivatives involving a similar chemical structure and found them to be effective against both bacterial and fungal strains. This study underscores the compound's potential in developing novel antimicrobial agents (Patel & Patel, 2017).
Antimicrobial Activity Bektaş et al. (2007) worked on triazole derivatives, which included structures akin to (4-Methylphenyl)methylamine hydrochloride. Their findings indicate some compounds exhibited significant antimicrobial activity, suggesting its utility in antimicrobial research (Bektaş et al., 2007).
Corrosion Inhibition Research by Boughoues et al. (2020) on amine derivatives, which include structures related to (4-Methylphenyl)methylamine hydrochloride, demonstrated effectiveness in corrosion inhibition on mild steel. This opens avenues for its application in industrial corrosion prevention (Boughoues et al., 2020).
Gene Delivery Agents Zhang et al. (2012) synthesized polyesters with pendant amine groups related to (4-Methylphenyl)methylamine hydrochloride. These polymers exhibited excellent gene delivery properties and low toxicities, indicating potential use in gene therapy and molecular biology (Zhang et al., 2012).
Catalysis and Organic Synthesis The compound and its related structures have been utilized in various studies for catalysis and synthesis of organic compounds. For instance, research on the preparation of novel pyrimidines by Harutyunyan, Panosyan, and Danagulyan (2020) employed similar amine derivatives, indicating its role in facilitating chemical reactions and synthesis (Harutyunyan et al., 2020).
These studies collectively indicate the versatility of (4-Methylphenyl)methylamine hydrochloride and its derivatives in various scientific applications, particularly in antimicrobial, corrosion inhibition, gene delivery, and organic synthesis.
Mechanism of Action
Target of Action
Propargylamine derivatives, such as selegiline and rasagiline, are known to inhibit monoamine oxidase (mao), particularly the mao-b isoform . This enzyme is responsible for the degradation of neurotransmitters, and its inhibition can lead to an increase in neurotransmitter levels .
Mode of Action
It’s known that propargylamine derivatives can inhibit mao-b, leading to an increase in neurotransmitter levels . This can result in various physiological effects, depending on the specific neurotransmitter involved.
Biochemical Pathways
By inhibiting mao-b, the compound can affect the metabolic pathways of neurotransmitters such as dopamine, norepinephrine, and serotonin . This can lead to various downstream effects, including changes in mood, cognition, and motor control.
Result of Action
By inhibiting mao-b and increasing neurotransmitter levels, the compound could potentially have effects such as improved mood, enhanced cognition, and increased motor control .
properties
IUPAC Name |
N-[(4-methylphenyl)methyl]prop-2-yn-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N.ClH/c1-3-8-12-9-11-6-4-10(2)5-7-11;/h1,4-7,12H,8-9H2,2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVZBSOJEOUBEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC#C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1050167-11-7 |
Source
|
Record name | [(4-methylphenyl)methyl](prop-2-yn-1-yl)amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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